molecular formula C16H27NO B1249941 1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine CAS No. 117137-69-6

1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine

Cat. No.: B1249941
CAS No.: 117137-69-6
M. Wt: 249.39 g/mol
InChI Key: UAIYHWLHQSKQLW-PEGOPYGQSA-N
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Description

Contextualization within Pyrrolidine (B122466) Alkaloid Research

Pyrrolidine alkaloids are a class of naturally occurring compounds characterized by a pyrrolidine ring structure. This five-membered nitrogen-containing heterocycle is a common scaffold in numerous biologically active molecules. The pyrrolidine ring itself is a versatile building block in medicinal chemistry, valued for its three-dimensional structure. nih.gov Research into pyrrolidine alkaloids is extensive, with studies exploring their potential as antibacterial, antifungal, antiviral, and anti-inflammatory agents. nih.gov

1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine is classified as an N-acylpyrrolidine, a subgroup of pyrrolidine alkaloids where an acyl group is attached to the nitrogen atom of the pyrrolidine ring. magtechjournal.com Its structure is distinguished by a 12-carbon fatty acid chain (dodecadienoyl) linked to the pyrrolidine moiety. This places it within the family of Piper amides, or piperamides, which are characteristic constituents of plants in the Piperaceae family. magtechjournal.com The study of these amides is a significant area of phytochemical research, driven by their wide range of reported biological activities. sciopen.comresearchgate.net

Significance as a Naturally Occurring N-Acylpyrrolidine

The significance of this compound in academic research stems primarily from its status as a natural product. It has been identified as a constituent of various Piper species, which are used globally as spices and in traditional medicine. nih.gov Specifically, it has been isolated from Piper nigrum (black pepper) and Piper boehmeriaefolium. The isolation of this and other amide alkaloids is crucial for understanding the chemical composition of these plants and for investigating the potential biological effects of their individual components. nih.govresearchgate.net The presence of a long, unsaturated fatty acid chain connected to the pyrrolidine ring is a characteristic feature that influences its chemical properties.

Overview of Research Trajectories and Academic Relevance

Academic research involving this compound generally follows the broader trends in the study of Piper alkaloids. These research trajectories can be summarized as:

Isolation and Structural Elucidation: A primary focus of research has been the isolation of this and related compounds from plant sources and the determination of their precise chemical structures using spectroscopic techniques.

Phytochemical Profiling: Studies often aim to create comprehensive chemical profiles of Piper species, identifying the array of amide alkaloids present in different parts of the plant, such as the fruits, leaves, and stems. nih.govnih.gov This comparative analysis helps in understanding the distribution and accumulation of these compounds.

Biological Activity Screening: A significant portion of the research is dedicated to evaluating the biological activities of isolated Piper amides. The most investigated activities for this class of compounds include anti-tumor, anti-inflammatory, and neuroprotective effects. sciopen.com While research on this compound is not as extensive as for more abundant amides like piperine (B192125), it has been included in such screening efforts. For instance, its cytotoxic activity against human cervical carcinoma (HeLa) cells has been evaluated, although it did not show significant inhibitory activity in that particular study.

Synthetic Chemistry: The synthesis of pyrrolidine-containing compounds is an active area of research, aiming to develop new derivatives with potentially enhanced biological activities. researchgate.net

The academic relevance of this compound lies in its contribution to the understanding of the chemical diversity of the Piper genus and the broader field of natural product chemistry. It serves as one example among hundreds of related amide alkaloids that are being investigated for their chemical structures and biological properties. sciopen.com

Interactive Data Table: Research Findings on this compound and Related Amides

Compound NameNatural Source(s)Research FocusKey Finding
This compoundPiper boehmeriaefolium, Piper nigrumIsolation, Cytotoxicity ScreeningIsolated and structurally identified; evaluated for cytotoxic activity against HeLa cells, but did not show significant inhibition in the cited study.
PiperinePiper nigrum, Piper longumAbundance, BioactivityThe most abundant amide in P. nigrum; exhibits anti-inflammatory, neuroprotective, and anti-tumor effects. sciopen.comnih.gov
PiperlonguminePiper longumBioactivityShows potential anticancer properties and benefits in treating parasitic infections. nih.gov
PellitorinePiper speciesBioactivityReported to possess insecticidal, anticancer, and antiplatelet properties. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117137-69-6

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

IUPAC Name

(2E,4E)-1-pyrrolidin-1-yldodeca-2,4-dien-1-one

InChI

InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-10-13-16(18)17-14-11-12-15-17/h8-10,13H,2-7,11-12,14-15H2,1H3/b9-8+,13-10+

InChI Key

UAIYHWLHQSKQLW-PEGOPYGQSA-N

SMILES

CCCCCCCC=CC=CC(=O)N1CCCC1

Isomeric SMILES

CCCCCCC/C=C/C=C/C(=O)N1CCCC1

Canonical SMILES

CCCCCCCC=CC=CC(=O)N1CCCC1

Origin of Product

United States

Natural Occurrence and Isolation Studies

Identification and Distribution in Botanical Sources

1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine has been identified as a constituent of various plant species, most notably within the Piper genus, which is renowned for its rich diversity of bioactive amide alkaloids.

This compound is a known natural product found in Piper boehmeriaefolium. nih.govacs.orgnih.gov In one study, it was among 19 known amide alkaloids isolated from the whole plant of P. boehmeriaefolium. acs.orgnih.gov Its presence has also been reported in black pepper (Piper nigrum), where it contributes to the characteristic pungent and tingling sensation of the spice. nih.gov In addition to these, other related pyrrolidine (B122466) and piperidine (B6355638) amides are also found in other Piper species like Piper longum and Piper hispidum. nih.govnih.gov

The isolation of this compound from plant sources typically involves a multi-step process that begins with solvent extraction and is followed by various chromatographic techniques for purification.

A general procedure for isolating amide alkaloids from Piper species commences with the extraction of the dried and powdered plant material (such as the whole plant, fruits, or roots) with an organic solvent. acs.orgmdpi.com Methanol (B129727) and ethanol (B145695) are commonly used for this initial extraction. nih.govnih.gov For instance, in the case of P. boehmeriaefolium, a methanolic extract of the air-dried, powdered whole plant was the starting point for isolation. nih.gov

Following extraction, the crude extract is subjected to a series of chromatographic separations to isolate the individual compounds. These methods often include:

Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract. Silica gel is a common stationary phase, and a gradient of solvents with increasing polarity, such as a mixture of benzene (B151609) and acetone, is used to elute the compounds. tandfonline.com

Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that has been successfully applied to the preparative isolation of amides from Piper species. For example, an upright counter-current chromatograph with a two-phase solvent system was used to separate amides from Piper longum. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode (RP-HPLC), is a high-resolution technique used for the final purification of the isolated fractions. nih.govnih.govtandfonline.com Columns with stationary phases like ODS (octadecylsilane) are often employed. tandfonline.com The purity of the final fractions is typically confirmed by analytical HPLC or UPLC (Ultra-Performance Liquid Chromatography). nih.gov

The structural elucidation of the purified this compound is then carried out using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). acs.orgnih.gov

Characterization of Co-occurring Pyrrolidine Amides

In its natural botanical sources, this compound is found alongside a variety of other structurally related pyrrolidine amides. These co-occurring compounds often differ in the length and saturation of the fatty acid chain or in the substitutions on the aromatic ring, if present. The study of Piper boehmeriaefolium that identified the target compound also isolated a significant number of other amide alkaloids. acs.orgnih.gov Similarly, research on Piper nigrum has led to the identification of a suite of pungent and tingling amides. nih.gov

Below is a table of some of the pyrrolidine amides that have been reported to co-occur with this compound in Piper species.

Compound NameChemical FormulaMolecular Weight ( g/mol )Botanical Source(s)
This compound C16H27NO249.39Piper boehmeriaefolium, Piper nigrum nih.govnih.gov
1-[(2E,4E)-2,4-Decadienoyl]pyrrolidineC14H23NO221.34Piper boehmeriaefolium ebi.ac.ukdntb.gov.ua
1-(Octadeca-2E,4E,12Z-trienoyl)pyrrolidineC22H37NO331.54Piper nigrum nih.gov
1-(Eicosa-2E,4E,15Z-trienyl)pyrrolidineC24H41NO359.60Piper nigrum nih.gov
1-[(9E)-10-(3,4-methylenedioxyphenyl)-9-decenoyl]pyrrolidineC21H29NO3359.46Piper boehmeriaefolium acs.orgnih.gov
N-[7-(3',4'-methylenedioxyphenyl)-2(Z),4(Z)-heptadienoyl]pyrrolidineC18H21NO3300.37Piper hispidum nih.gov
N-[5-(3',4'-methylenedioxyphenyl)-2(E)-pentadienoyl]pyrrolidineC16H17NO3271.31Piper hispidum nih.gov

Synthetic Chemistry and Derivatization Strategies

Total Synthesis Approaches for 1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine

The total synthesis of this compound can be logically disconnected into two primary components: the (2E,4E)-2,4-dodecadienoyl moiety and the pyrrolidine (B122466) ring. The key strategic bond formation is the amide linkage between these two fragments. Therefore, the synthesis requires a robust method for stereoselectively preparing the dienoyl fragment and an efficient amide coupling protocol.

The formation of the amide bond between (2E,4E)-2,4-dodecadienoic acid and pyrrolidine is the final key step in many synthetic routes. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the secondary amine of the pyrrolidine ring. A variety of coupling reagents and methods have been developed for this purpose, each with its own advantages. umich.edu

Common strategies involve the use of carbodiimides, phosphonium (B103445) salts, or the conversion of the carboxylic acid into a more reactive species like an acyl halide or an active ester. umich.edu For sterically hindered or electronically challenging substrates, specialized protocols may be necessary. rsc.org Greener approaches, which minimize waste and use less hazardous materials, are also becoming increasingly prevalent in modern organic synthesis. escholarship.org

Table 1: Comparison of Amide Bond Formation Methods

MethodologyKey ReagentsGeneral CharacteristicsRelevant Findings/Citations
Carbodiimide CouplingDCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Widely used, generates urea (B33335) byproduct which can complicate purification (DCC-urea is a precipitate, EDC-urea is water-soluble). umich.eduThe O-acylisourea intermediate is highly reactive and can be prone to side reactions if the amine is not added promptly. umich.edu
Phosphonium SaltsBOP, PyBOP, HBTU, HATUHigh coupling efficiency, often used in solid-phase peptide synthesis. Some reagents have safety concerns (e.g., potential explosiveness of additives like HOBt, anaphylaxis risk with uronium salts like HATU). umich.eduThese reagents are powerful but generate byproducts that require chromatographic removal. umich.edu
Acyl Halide/FluorideSOCl₂, (COCl)₂; Cyanuric fluorideHighly reactive intermediates. Acyl fluorides can be effective for coupling sterically hindered substrates at elevated temperatures. rsc.orgA protocol using in situ formation of acyl fluorides has been shown to be effective where standard methods fail. rsc.org
Green Chemistry ApproachDPDTC (2,2'-dipyridyl disulfide N,N'-dioxide)One-pot procedure involving an intermediate thioester formed in an aqueous medium. Byproducts are CO₂ and a recyclable thiol. escholarship.orgThis method avoids traditional coupling reagents and organic solvents, offering an environmentally responsible alternative. escholarship.org
Enzymatic AcylationProteases (e.g., Papain)Biocatalytic method performed under mild conditions, sometimes using mechanochemistry (ball milling). researchgate.netPapain has been shown to be stable and efficient in catalyzing amide bond formation, even under solvent-free mechanochemical conditions. researchgate.net

Achieving the correct (2E,4E) stereochemistry of the conjugated diene system is paramount. Several synthetic strategies can be employed to control the geometry of the double bonds.

Wittig-type reactions, particularly the Horner-Wadsworth-Emmons (HWE) modification, are classic and reliable methods for generating E-alkenes. A synthetic route could involve the reaction of an appropriate phosphonate (B1237965) ester with an α,β-unsaturated aldehyde. For instance, a similar (2E,4E)-dienamide, sarmentine, is prepared by reacting an octenal with a phosphonate ester reagent under basic conditions, demonstrating the industrial applicability of this approach for creating the E,E-diene system. google.com

Another powerful technique is transition metal-catalyzed cross-coupling. Reactions such as the Suzuki, Heck, or Stille couplings can be used to construct the diene backbone from simpler vinyl precursors with high stereocontrol.

More intricate methods, such as pericyclic reactions, have also been explored for diene synthesis. The 4π-electrocyclic ring-opening of substituted cyclobutenes can produce stereochemically defined dienes. nih.gov The stereochemical outcome is governed by orbital symmetry rules, where thermal conrotatory ring-opening can cleanly generate (E,E)-dienes from specific trans-substituted cyclobutene (B1205218) precursors. nih.gov

Table 2: Methodologies for Stereoselective Diene Synthesis

MethodologyGeneral ApproachStereochemical ControlRelevant Findings/Citations
Horner-Wadsworth-Emmons (HWE) ReactionReaction of a stabilized phosphonate ylide with an aldehyde (e.g., an α,β-unsaturated aldehyde).Strongly favors the formation of the (E)-alkene, making it ideal for constructing the (2E,4E) system in a stepwise manner.A patented process for the related compound sarmentine uses an HWE-type reaction to build the (2E,4E)-diene structure. google.com
Suzuki Cross-CouplingPalladium-catalyzed reaction of a vinyl boronic acid/ester with a vinyl halide.Excellent retention of the stereochemistry of the starting vinyl partners.This method is highly versatile for creating conjugated systems.
Electrocyclic Ring OpeningThermal or photochemical opening of a substituted cyclobutene.Stereochemistry is dictated by Woodward-Hoffmann rules. Thermal conrotatory opening of a trans-substituted cyclobutene can yield an (E,E)-diene.Computational models and experimental results show that specific halocyclobutenes cleanly afford (E,E)-halodienes upon heating. nih.gov

Design and Synthesis of Analogs and Derivatives

To investigate the biological importance of different structural features of this compound, chemists design and synthesize a range of analogs. These modifications typically involve altering the dodecadienoyl chain, modifying the pyrrolidine ring, or introducing isotopic labels.

The long alkyl chain of the dodecadienoyl moiety is a prime target for modification. Changes in chain length, the introduction of branches, or the incorporation of other functional groups can have significant effects on the molecule's properties.

A prominent example of chain length modification is found in the natural product sarmentine, which is 1-[(2E,4E)-2,4-decadienoyl]pyrrolidine. nist.govebi.ac.uk This compound is structurally identical except for having a ten-carbon (decanoyl) chain instead of a twelve-carbon (dodecanoyl) one. Comparing the activity of these two compounds can directly reveal the importance of the chain length. Other modifications can be envisioned to probe the steric and electronic requirements of the binding pocket of a potential biological target.

Table 3: Examples of Dodecadienoyl Chain Modifications

Modification TypeExampleSynthetic ApproachRationale
Chain Length Variation1-[(2E,4E)-2,4-decadienoyl]pyrrolidine (Sarmentine)Utilize octenal instead of decenal in an HWE reaction. google.comInvestigate the effect of lipophilicity and chain length on biological activity.
Terminal Functionalizationω-hydroxy or ω-alkoxy analogStart with a terminally functionalized aldehyde (e.g., from a diol) in the diene synthesis.Introduce a polar group to alter solubility and explore potential new hydrogen bonding interactions.
Internal BranchingMethyl or other alkyl group along the chainSynthesize a branched aldehyde or phosphonate precursor for the HWE reaction.Probe steric tolerance within a putative binding site.
Unsaturation ModificationIntroduction of an additional triple or double bondEmploy multi-step synthesis involving coupling reactions with alkyne- or alkene-containing fragments.Alter the conformation and electronic properties of the lipid chain.

The pyrrolidine ring is another key site for structural variation. Its size, conformation, and substitution pattern can be altered to create a diverse set of analogs. These changes can impact the molecule's conformation, basicity, and ability to form hydrogen bonds.

Strategies include replacing the pyrrolidine with other cyclic amines (e.g., piperidine (B6355638), azetidine), introducing substituents onto the pyrrolidine ring, or using conformationally restricted proline analogs. researchgate.net For example, introducing a hydroxyl group onto the ring could provide a new hydrogen bond donor, while incorporating a carboxylic acid group (as in a proline derivative) would introduce a negative charge and dramatically alter physicochemical properties.

Table 4: Examples of Pyrrolidine Ring Alterations

Modification TypeExample AnalogSynthetic ApproachRationale
Ring Size Variation1-[(2E,4E)-2,4-dodecadienoyl]piperidineAmide coupling of (2E,4E)-2,4-dodecadienoic acid with piperidine.Evaluate the impact of ring size and conformation on activity.
Ring Substitution1-[(2E,4E)-2,4-dodecadienoyl]-3-hydroxypyrrolidineAmide coupling with a commercially available substituted pyrrolidine (e.g., 3-hydroxypyrrolidine).Introduce new functional groups to probe for specific interactions like hydrogen bonding.
Conformational RestrictionAcylation of a bicyclic proline analog. researchgate.netSynthesis of a rigid pyrrolidine-like structure followed by amide coupling. researchgate.netLock the conformation of the N-acyl group to study the bioactive conformation.
Introduction of Heteroatoms1-[(2E,4E)-2,4-dodecadienoyl]thiazolidineAmide coupling with thiazolidine.Investigate the role of the ring nitrogen and explore bioisosteric replacements.

Isotopically labeled versions of this compound are invaluable tools for mechanistic studies, including metabolism analysis, receptor binding assays, and as internal standards for mass spectrometry. The most common isotopes used are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

The synthesis of these labeled compounds relies on the incorporation of a labeled precursor at an appropriate stage. For deuterium labeling, a common strategy is to use a deuterated reagent, such as a deuterated reducing agent or a labeled starting material. For instance, deuterated pyrrolidine derivatives are available and can be used in the final amide coupling step to introduce the label into the heterocyclic ring. medchemexpress.com To label the dodecadienoyl chain, one could use precursors that have been prepared using deuterated solvents or reagents. Carbon-13 or nitrogen-15 labeling would similarly involve the use of a starting material containing the desired isotope, such as ¹⁵N-labeled pyrrolidine or a ¹³C-labeled building block for the dienoyl chain.

Reaction Conditions and Optimization in Pyrrolidine Amide Synthesis

The synthesis of pyrrolidine amides, such as this compound, is a process where the careful selection and optimization of reaction conditions are paramount to achieving high yields and purity. The formation of the amide bond between a carboxylic acid derivative and pyrrolidine can be influenced by a multitude of factors including the choice of coupling agents, solvents, catalysts, and temperature.

Key to the synthesis is the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the secondary amine of the pyrrolidine ring. Standard peptide coupling methodologies are frequently employed for this purpose. Common activating agents include carbodiimides, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI or EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.comnih.gov These additives act to suppress side reactions and minimize racemization if chiral centers are present. The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) and may require a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA), to neutralize the acids formed during the reaction. mdpi.comnih.gov

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride prior to the addition of pyrrolidine. organic-chemistry.orggoogle.com This highly reactive intermediate readily undergoes acylation with pyrrolidine, often providing the desired amide in high yield.

The optimization of reaction parameters is a critical step in developing an efficient synthetic protocol. Researchers systematically investigate variables to identify the ideal conditions for a specific substrate combination. For instance, the choice of solvent can dramatically impact reaction efficiency. A study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones found that changing the solvent from glacial acetic acid to dimethylformamide (DMF) and increasing the temperature significantly improved the product yield from 36% to 62%. beilstein-journals.org Similarly, an investigation into a pyrrolidine-catalyzed reaction showed aqueous ethanol (B145695) to be a superior solvent compared to options like PEG, 1,4-dioxane, and DMF for the model reaction. researchgate.net

The following data tables summarize research findings on the optimization of various reaction conditions for pyrrolidine amide synthesis and related reactions.

Table 1: Effect of Solvent and Catalyst Loading on Yield in a Model Reaction

This table illustrates the optimization of catalyst concentration and solvent choice for the synthesis of 2-phenyl-2,3-dihydroquinolin-4(1H)-one, a reaction catalyzed by pyrrolidine. researchgate.net

EntryCatalyst Loading (mol%)Solvent (1:1)Yield (%)
a10Ethanol:Water65
b15Ethanol:Water80
c20Ethanol:Water92
d25Ethanol:Water92
e20PEG75
f201,4-Dioxane60
g20DMF55

Table 2: Selected Conditions for Pyrrolidine Amide Synthesis

This table presents various methodologies and conditions reported for the synthesis of different pyrrolidine amides, highlighting the diversity of applicable reagents and conditions.

Product TypeReagentsSolventConditionsYieldReference
Prolinamide DerivativeEDC HCl, HOBt, DIPEADCM0 °C to rtGood mdpi.com
Pyrrolidine Amide InhibitorAcid, EDCI, Et₃NNot specifiedNot specifiedGood nih.gov
Pyrrolidine-2,3-dioneAliphatic AmineDMF95 °C62% beilstein-journals.org
N-chloroacetyl PyrrolidinePyrrolidine, Chloroacetyl chloride, NaHCO₃Dichloromethane / WaterNot specified72% google.com

Structure Activity Relationship Sar and Structural Correlates of Bioactivity

Elucidation of Key Pharmacophores for Observed Activities

The molecule 1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine belongs to the broader class of alkamides, which are known to interact with various biological targets, including transient receptor potential (TRP) channels. wikipedia.orgresearchgate.net The key pharmacophoric features—the essential three-dimensional arrangement of atoms or functional groups required for biological activity—can be dissected into three main regions, a model often applied to ligands of the TRPV1 channel: a head group, a linker or neck region, and a lipophilic tail. researchgate.net

The Amide Linker: The amide group (-CO-N<) serves as a rigid and stable linker. It is a critical hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the binding pocket of target proteins. researchgate.net This interaction helps to orient the molecule correctly for optimal binding.

The Cyclic Amine Head: The pyrrolidine (B122466) ring acts as the polar head group. This saturated five-membered nitrogen heterocycle influences the molecule's solubility and can participate in additional interactions with the receptor. nih.govresearchgate.net Its three-dimensional, non-planar structure allows for efficient exploration of the pharmacophore space. nih.gov

Studies on various N-acyl amides have shown that these compounds can act as agonists or antagonists at different TRP channels, and this activity is dependent on the specific combination of the fatty acid and the amine moiety. researchgate.netnih.gov For instance, N-acyl amides are known to be involved in a wide range of physiological processes, including inflammation and cell signaling. wikipedia.orgnih.gov

Impact of (2E,4E) Configuration on Biological Efficacy

The stereochemistry of the polyunsaturated fatty acid chain is a critical determinant of biological efficacy. The "(2E,4E)" designation in this compound specifies the geometry of the double bonds at positions 2 and 4. Both double bonds are in the trans (E) configuration, which results in a more linear and extended conformation of the acyl chain compared to the cis (Z) isomers.

This specific spatial arrangement is vital for fitting into the binding site of its molecular targets. Research on other N-acyl amides has demonstrated that the 2E configuration confers a higher inhibitory effect on certain enzymes, such as cyclooxygenase (COX), compared to the 2Z configuration. researchgate.net For example, a study on N-isobutyldodeca-2,4-dienamide showed that the (2E,4E) isomer had significant anti-inflammatory properties. researchgate.net This suggests that the geometry of the (2E,4E) isomer is optimal for interaction with the active site of its target proteins, leading to enhanced biological activity. The rigid, planar system of the conjugated diene in this specific configuration likely plays a key role in orienting the lipophilic tail within the receptor's binding pocket.

Analysis of Chain Length and Saturation on Activity Profiles

The length and degree of saturation of the fatty acid tail are pivotal in modulating the biological activity of N-acyl amides.

Chain Length: The dodecadienoyl moiety features a 12-carbon chain. Studies on analogous compounds, such as synthetic cathinones, have shown that the potency of dopamine (B1211576) uptake inhibitors follows an inverted U-shaped curve with the elongation of the aliphatic side chain. nih.gov Potency increases up to a certain length before decreasing, suggesting an optimal chain length for fitting into the receptor's hydrophobic pocket. For alkamides, chain lengths typically range from C8 to C18. nih.gov It is likely that the C12 chain of this compound represents a near-optimal length for its specific biological targets, providing a balance between lipophilicity and spatial fit. Shorter or longer chains might lead to a weaker interaction and reduced efficacy.

Saturation: The presence of two double bonds in the acyl chain of this compound is also significant. These unsaturated bonds introduce conformational rigidity and specific electronic properties. Alkamides are prone to oxidation due to their unsaturated nature. nih.gov Complete saturation of the chain would increase its flexibility but would also alter its three-dimensional shape, likely diminishing its ability to bind effectively to its target. The double bonds are critical for establishing the correct conformation for receptor interaction. Studies on various N-acyl amides have shown that both saturated and unsaturated fatty acid moieties can be active, but the specific profile of activity often depends on the degree of unsaturation. researchgate.net

Table 1: Effect of Chain Characteristics on Bioactivity

Structural Feature Influence on Bioactivity Probable Mechanism
Chain Length (C12) Potentially optimal for specific targets. Balances lipophilicity and fit within the hydrophobic binding pocket of the receptor.
Unsaturation (diene) Confers conformational rigidity and specific electronic properties. The rigid structure is crucial for precise orientation within the binding site.

| (2E,4E) Configuration | Enhances biological efficacy compared to other isomers. | Provides a more linear and extended conformation, leading to a better fit in the receptor. |

Influence of Pyrrolidine Moiety Substitutions on Target Interaction

The pyrrolidine ring is a common scaffold in many biologically active compounds due to its favorable properties. nih.gov As a saturated heterocycle, it provides a three-dimensional structure that can be crucial for receptor recognition. nih.gov

Ring Substitutions: Adding substituents to the pyrrolidine ring would significantly impact the molecule's steric and electronic properties. For example, in a series of pyrrolidine amide derivatives designed as N-acylethanolamine acid amidase (NAAA) inhibitors, small lipophilic substituents on a terminal phenyl group attached to the amide were found to be preferable for optimal potency. rsc.org Introducing substituents directly onto the pyrrolidine ring of this compound would likely alter its binding affinity and selectivity for its targets. The position and nature of the substituent would determine whether the interaction is enhanced or hindered.

Ring Modification: Replacing the five-membered pyrrolidine ring with other cyclic amines, such as a six-membered piperidine (B6355638) ring, would also alter the compound's activity. The choice of the amine moiety is known to be important for the biological activity of alkamides. thieme-connect.comresearchgate.net While both pyrrolidine and piperidine are common in natural alkamides, the subtle differences in their size, conformation, and basicity can lead to different binding affinities and pharmacological profiles. The pyrrolidine ring in this compound may be optimal for its specific targets, and any modification would need to be carefully considered in the context of the target's binding site topology.

Computational Approaches to SAR Modeling (e.g., Molecular Docking)

Computational methods like molecular docking are powerful tools for understanding the interactions between a ligand, such as this compound, and its protein target at the molecular level. researchgate.net These techniques can predict the preferred binding orientation and affinity of a molecule within the active site of a receptor.

For N-acyl amides that target the TRPV1 channel, docking studies have revealed key interactions. researchgate.net It is plausible that this compound would bind to TRPV1 in a similar manner to other agonists like capsaicin. A typical docking simulation would likely show:

Hydrogen Bonds: The amide group's oxygen and nitrogen atoms would form hydrogen bonds with specific amino acid residues in the TRPV1 binding pocket, such as arginine and glutamic acid. researchgate.net

Hydrophobic Interactions: The long, lipophilic dodecadienoyl tail would be oriented towards a hydrophobic region of the binding site, interacting with nonpolar amino acid residues.

Van der Waals Contacts: The pyrrolidine ring would likely make additional van der Waals contacts within the binding site, further stabilizing the ligand-receptor complex.

By using computational models, researchers can systematically perform in silico modifications to the structure of this compound—such as altering chain length, saturation, or the cyclic amine head—and predict how these changes would affect its binding energy and interaction profile. nih.gov This approach allows for the rational design of new analogs with potentially enhanced potency or selectivity.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Capsaicin
N-isobutyldodeca-2,4-dienamide
Piperidine

Biological and Pharmacological Activities in Vitro and Non Clinical in Vivo Investigations

Anti-Insecticidal Activity

The investigation into the anti-insecticidal properties of 1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine and related compounds has primarily focused on their effects on various insect larvae.

While direct studies on the larvicidal effects of this compound against Aedes aegypti and Toxocara canis are limited in the available literature, research on structurally related pyrrolidine (B122466) derivatives and amides provides insights into its potential activity.

For instance, various N-alkylamides have demonstrated larvicidal efficacy against Aedes aegypti. One study highlighted that N-alkylamides such as 2E,4E-N-isobutyl-undeca-2,4-diene-8,10-diynamide and 2E,4E,8Z,10E-N-isobutyl-dodeca-2,4,8,10-tetraenamide, isolated from Acmella ciliata, exhibited significant biocidal action against the larvae of Aedes aegypti and Culex quinquefasciatus. resoluteinnovation.com The larvicidal potential of these compounds is influenced by factors like chain length and the degree of unsaturation in the N-alkylamide structure. resoluteinnovation.com

Furthermore, synthetic pyrrolidine-2,4-dione (B1332186) derivatives have been investigated for their larvicidal properties against Culex quinquefasciatus, a mosquito species related to Aedes aegypti. nih.gov Certain derivatives showed notable activity, suggesting that the pyrrolidine moiety is a promising scaffold for developing new insecticides. nih.gov

Table 1: Larvicidal Activity of Selected Amide and Pyrrolidine Derivatives against Mosquito Larvae This table presents data for compounds structurally related to this compound, as direct data for this specific compound is limited.

Compound Target Species LC50 (ppm) Reference
2E,4E-N-isobutyl-undeca-2,4-diene-8,10-diynamide Aedes aegypti 44.19 resoluteinnovation.com
2E,4E,8Z,10E-N-isobutyl-dodeca-2,4,8,10-tetraenamide Aedes aegypti 18.28 resoluteinnovation.com
Pyrrolidine-2,4-dione derivative 1e Culex quinquefasciatus 26.06 (µg/mL) nih.gov
Pyrrolidine-2,4-dione derivative 1f Culex quinquefasciatus 26.89 (µg/mL) nih.gov

The precise entomological target of this compound has not been definitively identified in the literature. However, research on other insecticidal compounds from the Piper genus, where this compound is found, suggests potential mechanisms of action. For example, some phenylpropanoids isolated from Piper sarmentosum have been shown to inhibit acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. nih.gov

Molecular docking studies on larvicidal pyrrolidine-2,4-dione derivatives have suggested that these compounds may interact with the mosquito odorant binding protein (OBP). nih.gov OBPs are involved in the insect's sense of smell and are crucial for locating hosts and oviposition sites. Inhibition of OBPs could disrupt these vital behaviors, leading to insect mortality. While this provides a potential avenue for investigation, further research is needed to confirm if this compound acts via a similar mechanism.

Anti-parasitic Activity

The pyrrolidine scaffold is a key feature in a number of compounds investigated for their anti-parasitic properties.

Recent studies have highlighted a class of bicyclic pyrrolidine derivatives as potent inhibitors of the Toxoplasma gondii phenylalanine t-RNA synthetase (PheRS). researchgate.netnih.govnih.gov This enzyme is essential for protein synthesis in the parasite, and its inhibition leads to the arrest of parasite growth and eventual death. resoluteinnovation.com These bicyclic pyrrolidines have demonstrated significant anti-parasitic potency in vitro and show promise for the treatment of toxoplasmosis. researchgate.netnih.govnih.gov While these findings are for a specific series of bicyclic pyrrolidines, they underscore the potential of the pyrrolidine core in designing effective anti-parasitic agents targeting essential parasitic enzymes. It is plausible that this compound could exhibit similar inhibitory activities, though direct experimental evidence is currently lacking.

Cytotoxic Activity in Specified Cell Lines

The cytotoxic potential of various pyrrolidine-containing compounds has been evaluated against a range of cancer cell lines. While specific data for this compound is scarce, studies on related structures provide valuable insights.

Amide alkaloids isolated from Piper boehmeriaefolium, a plant known to contain pyrrolidine amides, have been shown to possess cytotoxic activity against human cervical carcinoma (HeLa) cells. ebi.ac.uk For example, 1-[(9E)-10-(3,4-methylenedioxyphenyl)-9-decenoyl]pyrrolidine demonstrated significant inhibitory activity with an IC50 value of 2.7 µg/mL against HeLa cells. ebi.ac.uk

Furthermore, various synthetic pyrrolo[2,3-d]pyrimidine derivatives containing a urea (B33335) moiety have been synthesized and evaluated for their anti-cancer activity against human lung cancer (A549), prostate cancer (PC3), human colon cancer (SW480), and human breast cancer (MCF-7) cell lines. nih.gov Some of these compounds exhibited potent cytotoxic effects, with one derivative showing an IC50 value of 0.19 µM against PC3 cells. nih.gov The mechanism of action for some of these compounds was found to be the induction of apoptosis. nih.gov

Table 2: Cytotoxic Activity of Selected Pyrrolidine and Amide Derivatives This table presents data for compounds structurally related to this compound, as direct data for this specific compound is limited.

Compound Cell Line IC50 Reference
1-[(9E)-10-(3,4-methylenedioxyphenyl)-9-decenoyl]pyrrolidine HeLa 2.7 µg/mL ebi.ac.uk
Pyrrolo[2,3-d]pyrimidine derivative 10a PC3 (Prostate Cancer) 0.19 µM nih.gov
Pyrrolo[2,3-d]pyrimidine derivative 10b MCF-7 (Breast Cancer) 1.66 µM nih.gov
Pyrrolo[2,3-d]pyrimidine derivative 9e A549 (Lung Cancer) 4.55 µM nih.gov

Enzyme Inhibition Studies

The pyrrolidine ring is a versatile scaffold found in numerous compounds that exhibit inhibitory activity against a variety of enzymes.

While specific enzyme inhibition studies for this compound are not extensively documented, research on other pyrrolidine derivatives highlights the potential of this chemical class. For example, certain pyrrolidine alkaloids have been shown to be potent inhibitors of glycosidases. nih.gov Additionally, some synthetic pyrrolidine derivatives have been identified as inhibitors of dipeptidyl peptidase-4 (DPP4), a target for the management of type 2 diabetes.

As mentioned previously, a significant area of research is the inhibition of parasitic enzymes, such as the Toxoplasma gondii phenylalanine t-RNA synthetase by bicyclic pyrrolidines. researchgate.netnih.govnih.gov This demonstrates that the pyrrolidine scaffold can be effectively utilized to design highly specific and potent enzyme inhibitors. The diverse range of enzymes inhibited by various pyrrolidine-containing molecules suggests that this compound may also possess currently uncharacterized enzyme inhibitory properties that warrant further investigation.

Inhibition of PI3Kα/HDAC6 Pathways

There is no available research specifically investigating the inhibitory effects of this compound on the PI3Kα/HDAC6 pathways.

Broader Spectrum Enzyme Interactions

Specific data on the broader spectrum of enzyme interactions for this compound is not detailed in the current body of scientific research. However, the pyrrolidine ring is a versatile scaffold found in many biologically active compounds, suggesting potential for a range of enzyme interactions. nih.gov

Investigation of Cellular Signaling Pathways

Modulation of ERK and NF-κB Pathways

While direct studies on this compound are not available, extensive research on other alkaloids from Piper nigrum, such as piperine (B192125), has demonstrated significant modulation of the ERK and NF-κB signaling pathways. These pathways are crucial in regulating inflammatory responses.

Piperine has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophage cells by suppressing the phosphorylation of ERK, JNK, and p38 proteins, which are key components of the MAPK pathway. Furthermore, piperine has been found to inhibit the activation of the NF-κB signaling pathway by preventing the degradation of IκB and the subsequent nuclear translocation of the p65 subunit. saudijournals.com This inhibitory action on both the MAPK and NF-κB pathways leads to a downregulation in the production of pro-inflammatory mediators. Given that this compound is also an alkaloid from Piper nigrum, it is plausible that it may exhibit similar anti-inflammatory properties through the modulation of these pathways, though direct experimental evidence is currently lacking.

Table 1: Summary of a related compound's (Piperine) effects on ERK and NF-κB Pathways
CompoundSignaling PathwayObserved EffectCell LineReference
PiperineERK (MAPK)Inhibition of phosphorylationRAW264.7
PiperineNF-κBInhibition of p65 phosphorylation and nuclear translocationRAW264.7

Interaction with Src/ERK/STAT3 and Akt Signaling

There is no specific scientific literature available that details the interaction of this compound with the Src/ERK/STAT3 and Akt signaling pathways. However, studies on piperine have shown that it can inhibit the activation of Akt in murine macrophages, suggesting a potential area for future investigation for related compounds.

Effects on NGF/TrkA/Akt/GSK3β Pathway

Currently, there is no research available that investigates the effects of this compound on the NGF/TrkA/Akt/GSK3β signaling pathway.

In-Depth Analysis of this compound Reveals a Gap in Current Neurobiological Research

Despite a thorough investigation into the biological and pharmacological activities of the chemical compound this compound, a significant lack of scientific data regarding its specific neurobiological effects and mechanistic linkages has been identified. At present, there are no available in vitro or non-clinical in vivo studies detailing the compound's impact on the central or peripheral nervous system.

This review aimed to construct a comprehensive profile of the neurobiological activities of this compound, focusing on its effects and the underlying molecular mechanisms. However, extensive searches of scientific literature and chemical databases have not yielded any specific research pertaining to this particular area.

The compound, identified by its CAS Registry Number 117137-69-6, is a member of the N-acylpyrrolidine family. nist.gov While the broader class of pyrrolidine derivatives has been a subject of neuropharmacological interest, with some compounds investigated for conditions like epilepsy, this specific molecule has not been a focus of such studies. nih.gov

Information available for this compound is currently limited to its basic chemical and physical properties.

PropertyValueSource
Molecular Formula C₁₆H₂₇NO nist.gov
Molecular Weight 249.3917 g/mol nist.gov
IUPAC Name This compound nist.gov

The absence of research in this area means that there are no data to populate tables on receptor binding affinities, effects on ion channels, or impacts on neurotransmitter systems for this compound. The scientific community has yet to publish findings on its potential interactions with neurological pathways or its effects in animal models of neurological disease.

Therefore, the requested detailed article on the neurobiological effects and mechanistic linkages of this compound cannot be generated at this time due to the lack of primary research data. This highlights a potential area for future scientific exploration to understand the pharmacological potential of this and related compounds.

Mechanistic Studies of Bioactivity

Ligand-Target Interaction Analysis

Direct experimental ligand-target interaction analysis for 1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine is not extensively reported in the current body of scientific literature. This type of analysis is crucial for understanding how a compound physically interacts with its biological target at a molecular level. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) would be employed to determine the binding affinity, kinetics, and the specific amino acid residues involved in the interaction.

For structurally related molecules, such as various pyrrolidine (B122466) derivatives, it is known that the stereochemistry and spatial arrangement of substituents on the pyrrolidine ring can significantly influence the binding mode to target proteins nih.govnih.gov. The non-planar, puckered conformation of the pyrrolidine ring allows it to explore a wider pharmacophore space compared to planar aromatic rings nih.govnih.gov. For instance, the cis or trans configuration of substituents can determine the potency and nature of the biological response, such as agonism or antagonism at a given receptor nih.gov.

Biochemical Characterization of Enzymatic Inhibition

However, research on other compounds containing the pyrrolidine scaffold has revealed significant enzymatic inhibition capabilities. For example, certain pyrrolidine-2,3-dione derivatives have been identified as inhibitors of bacterial enzymes like P. aeruginosa PBP3, with some compounds exhibiting IC50 values in the low micromolar range nih.gov. Similarly, other pyrrolidine-containing molecules have shown inhibitory activity against enzymes such as α-glucosidase, which is relevant in the context of metabolic diseases nih.gov. These examples highlight the potential of the pyrrolidine moiety to be part of pharmacologically active molecules that can inhibit specific enzymes.

Cellular Uptake and Intracellular Localization Studies

Experimental data detailing the cellular uptake and intracellular localization of this compound are currently scarce. These studies are vital for understanding the bioavailability of a compound at the cellular level and for identifying its subcellular targets. Techniques such as fluorescence microscopy using labeled compounds, and cell fractionation followed by analytical quantification (e.g., HPLC or mass spectrometry) are commonly used to investigate these parameters.

For the related compound piperine (B192125), which shares a similar piperoyl moiety, studies have indicated its ability to cross cellular membranes and potentially modulate the function of efflux transporters nih.gov. Piperine has been shown to have high brain penetration potential and its efficient uptake is suggested to be due to limited metabolism in the liver nih.gov. Another related alkaloid, piperlonguminine, has been predicted to have high intestinal absorption researchgate.net. These findings for related alkaloids suggest that this compound may also possess favorable properties for cellular uptake, a hypothesis that awaits experimental verification.

Gene Expression Profiling and Proteomic Responses to Compound Exposure

There is a lack of specific studies on the gene expression profiling and proteomic responses following exposure to this compound. These high-throughput "omics" approaches are powerful tools for uncovering the broader biological pathways affected by a compound. Gene expression profiling, often done using microarray or RNA-sequencing technologies, can reveal changes in the transcription of thousands of genes, providing insights into the cellular response to a chemical insult. Proteomics, on the other hand, identifies and quantifies changes in the protein landscape of a cell or tissue, offering a functional readout of the cellular state.

While direct data is absent for the compound , the general principle of these techniques is to identify chemical-specific patterns of altered gene and protein expression. These patterns can then be used to classify compounds, predict potential toxicity, and elucidate mechanisms of action.

In Silico Target Prediction and Network Pharmacology Approaches

In the absence of extensive experimental data, in silico methods provide a valuable approach to predict the potential biological targets of a compound and to understand its interactions within a complex biological network.

In Silico Target Prediction

In silico target prediction utilizes computational algorithms to identify potential protein targets for a given small molecule based on its chemical structure. These methods can be broadly categorized as ligand-based or structure-based. Ligand-based methods compare the query molecule to databases of known active compounds, while structure-based methods involve docking the molecule into the binding sites of various protein structures.

For classes of natural products, multi-tool in silico workflows have been developed to predict novel protein targets d-nb.infobiorxiv.org. These approaches often combine several independent target prediction tools to increase the reliability of the predictions d-nb.infobiorxiv.org. For example, a study on dihydrochalcones, another class of natural products, successfully identified previously unknown targets by removing known targets from the prediction pool and scoring the remaining potential interactions d-nb.info. A similar approach could be applied to this compound to generate hypotheses about its molecular targets.

Network Pharmacology

Network pharmacology is an emerging discipline that aims to understand drug action from a network perspective. It moves beyond the "one-drug, one-target" paradigm to consider the complex interactions between a drug, its multiple targets, and the broader biological network. This approach is particularly well-suited for understanding the mechanisms of action of natural products, which often exhibit polypharmacology (acting on multiple targets).

Studies on piperine and its analogs have utilized network pharmacology to explore their potential in treating complex diseases like cancer. For instance, a network pharmacology analysis of piperine analogs against prostate cancer identified the serine-threonine kinase Akt1 as a key target nih.gov. Similarly, a study on piperlonguminine, another alkaloid from Piper longum, used network pharmacology to elucidate its anti-colorectal cancer activity researchgate.net. These analyses typically involve identifying the compound's potential targets, constructing a protein-protein interaction (PPI) network of these targets, and then analyzing the network to identify key pathways and biological processes that are modulated.

The table below summarizes predicted targets for piperine analogs from a network pharmacology study, illustrating the types of insights that could be gained for this compound through similar computational analyses.

Compound ClassPredicted TargetTherapeutic AreaReference
Piperine AnalogsAkt1 (Protein Kinase B)Prostate Cancer nih.gov
PiperlonguminineMultiple targets in colorectal cancer pathwaysColorectal Cancer researchgate.net

These in silico approaches represent a powerful hypothesis-generating tool that can guide future experimental validation of the biological targets and mechanisms of action of this compound.

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Routes in Natural Producers

The biosynthesis of 1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine in its natural producers, likely plants from the Piper genus, is hypothesized to follow a convergent pathway where two main branches of secondary metabolism meet: the fatty acid synthesis pathway and the amino acid-derived formation of the pyrrolidine (B122466) ring.

The dodecadienoyl moiety, a 12-carbon unsaturated fatty acid, is likely derived from the de novo synthesis of fatty acids within the plant cell. This process begins with acetyl-CoA and involves a series of condensation reactions catalyzed by fatty acid synthase (FAS) to build the carbon chain. aocs.orgfrontiersin.orgnih.gov The formation of the conjugated double bonds at the C2 and C4 positions is a critical step, likely introduced by specific desaturase and isomerase enzymes. While the biosynthesis of C18 unsaturated fatty acids is well-documented, the specific mechanisms for generating medium-chain unsaturated fatty acids like dodecadienoic acid are less characterized but follow similar enzymatic principles. frontiersin.orgnih.gov

The pyrrolidine ring is proposed to be derived from the amino acid L-proline or its precursor, L-ornithine. researchgate.net The biosynthesis of pyrrolidine rings from ornithine or putrescine has been noted in the context of other unsaturated amides from Piper species. researchgate.net This involves cyclization and potentially decarboxylation reactions to form the heterocyclic amine. researchgate.net

The final step in the biosynthesis is the condensation of the activated dodecadienoyl moiety, likely as dodecadienoyl-CoA, with the pyrrolidine ring. This amide bond formation is catalyzed by an acyltransferase, analogous to the action of piperine (B192125) synthase in the formation of piperine. nih.govresearchgate.net

Enzymatic Steps Involved in De Novo Synthesis

The de novo synthesis of this compound is a multi-step enzymatic process. The key enzymes and their proposed functions are outlined in the table below.

Enzyme ClassProposed Function in the Biosynthesis of this compound
Acetyl-CoA Carboxylase (ACC)Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the initial committed step in fatty acid synthesis. aocs.org
Fatty Acid Synthase (FAS)A multi-enzyme complex that catalyzes the iterative elongation of the fatty acid chain using malonyl-CoA. aocs.orgnih.gov
Desaturases/IsomerasesIntroduce the (2E,4E)-conjugated double bonds into the 12-carbon fatty acid chain.
Acyl-CoA SynthetaseActivates the completed dodecadienoic acid to its CoA ester, dodecadienoyl-CoA, priming it for amide formation.
Pyrrolidine Biosynthesis EnzymesA series of enzymes that convert L-proline or L-ornithine into the pyrrolidine ring. nih.govrothamsted.ac.uk
Fatty Acid Amide Synthase (FAAS)An acyltransferase that catalyzes the final condensation of dodecadienoyl-CoA and pyrrolidine to form the amide bond of the target molecule. This is analogous to piperamide (B1618075) synthase found in Piper nigrum. nih.gov

Metabolomic Profiling of this compound in Biological Systems

Metabolomic studies of various Piper species have revealed a rich diversity of secondary metabolites, including a wide array of piperamides. mdpi.comresearchgate.net These studies, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), have been instrumental in identifying the chemical profiles of different plant organs and in response to environmental stimuli. nih.govmdpi.com For instance, HPLC-MS analysis of root extracts from Piper nigrum showed a qualitative variation of alkamides during infection with Fusarium solani f. sp. piperis. nih.gov

While these metabolomic analyses confirm the presence of a variety of fatty acid amides in Piper species, specific and quantitative data on the concentration and distribution of this compound in different biological systems and under various conditions are not extensively detailed in the currently available literature. The compound has been identified as a metabolite in Piper boehmeriaefolium. ebi.ac.uk Further targeted metabolomic studies would be required to fully elucidate its prevalence and biological roles.

Biotransformation and Catabolic Fate in Experimental Models

The biotransformation and catabolic fate of this compound have not been specifically studied in experimental models. However, based on the metabolism of structurally related fatty acid amides and pyrrolidine-containing xenobiotics, a general metabolic pathway can be proposed. openaccessjournals.com Xenobiotic metabolism typically proceeds in two phases: Phase I functionalization reactions and Phase II conjugation reactions, which serve to increase water solubility and facilitate excretion. youtube.com

Phase I Reactions: The primary site of metabolic transformation is expected to be the amide bond and the pyrrolidine ring.

Amide Hydrolysis: The amide bond is susceptible to hydrolysis by amidase enzymes, such as fatty acid amide hydrolase (FAAH), which would break down the molecule into (2E,4E)-2,4-dodecadienoic acid and pyrrolidine. mdpi.com

Oxidation of the Pyrrolidine Ring: The pyrrolidine ring can undergo oxidation, primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.gov A common metabolic pathway for pyrrolidine moieties is δ-oxidation, which leads to ring-opening to form an aminoaldehyde intermediate. youtube.comnih.gov

Oxidation of the Alkyl Chain: The dodecadienoyl chain can also be a site for oxidative metabolism, including hydroxylation at various positions along the chain.

Phase II Reactions: The products of Phase I reactions, particularly those with newly introduced hydroxyl groups, can undergo conjugation reactions.

Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

Sulfation: Sulfotransferases (SULTs) can catalyze the addition of a sulfate (B86663) group to hydroxylated metabolites.

The resulting water-soluble conjugates would then be eliminated from the body, primarily through urine or bile.

The table below summarizes the potential biotransformation reactions.

Metabolic ReactionEnzyme FamilyPotential Metabolite
Amide Bond HydrolysisAmidases (e.g., FAAH)(2E,4E)-2,4-dodecadienoic acid and pyrrolidine
Pyrrolidine Ring OxidationCytochrome P450 (CYP)Ring-opened aminoaldehyde
Alkyl Chain HydroxylationCytochrome P450 (CYP)Hydroxylated derivatives of the parent compound
Glucuronide ConjugationUDP-glucuronosyltransferases (UGTs)Glucuronide conjugates of hydroxylated metabolites
Sulfate ConjugationSulfotransferases (SULTs)Sulfate conjugates of hydroxylated metabolites

It is important to note that these are proposed pathways based on the metabolism of analogous compounds, and specific experimental studies on this compound are needed for confirmation.

Analytical Methodologies for Characterization and Quantification

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to defining the molecular architecture of 1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the compound's molecular weight and fragmentation patterns, further confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide critical data on the connectivity and chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals corresponding to the protons of the pyrrolidine (B122466) ring and the dodecadienoyl chain. The protons on the pyrrolidine ring typically appear as multiplets in the range of 1.8-3.6 ppm. researchgate.netchemicalbook.com The olefinic protons of the conjugated diene system are expected in the downfield region, approximately between 5.8 and 7.5 ppm, with distinct coupling constants confirming the (2E,4E) stereochemistry. The aliphatic protons of the heptyl group at the end of the chain would produce signals in the upfield region (0.8-2.2 ppm), including a characteristic triplet for the terminal methyl group.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the amide group is the most deshielded, appearing around 165 ppm. Carbons of the conjugated diene system would resonate in the olefinic region (118-148 ppm). The carbons of the pyrrolidine ring typically appear between 23-47 ppm, while the carbons of the aliphatic side chain are found in the 14-32 ppm range. Data from close structural analogs, such as (2E,4E)-N-dec-2,4-dienoyl-pyrrolidine, can be used to predict these shifts with reasonable accuracy. spectrabase.com

Expected NMR Chemical Shifts for this compound

Atom Position Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
C=O (Amide Carbonyl)-~165
C-2 (Olefinic)~6.0-6.2 (d)~120-125
C-3 (Olefinic)~7.2-7.4 (dd)~140-145
C-4 (Olefinic)~6.1-6.3 (m)~125-130
C-5 (Olefinic)~5.7-5.9 (m)~145-150
Pyrrolidine (α-CH₂)~3.4-3.6 (t)~45-47
Pyrrolidine (β-CH₂)~1.8-2.0 (m)~23-26
C-6 to C-11 (Alkyl Chain)~1.2-2.2 (m)~22-32
C-12 (Terminal CH₃)~0.8-0.9 (t)~14

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₆H₂₇NO), the expected exact mass is 249.2093 g/mol . nih.gov High-resolution mass spectrometry can confirm this mass with high accuracy. The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for N-acylpyrrolidine compounds involve cleavage of the amide bond and fragmentation within the pyrrolidine ring. mdma.ch A key diagnostic fragment would be the ion corresponding to the pyrrolidine ring structure, often observed at a mass-to-charge ratio (m/z) of 98 in related compounds. mdma.ch

Expected Mass Spectrometry Fragments for this compound

Fragment Proposed Structure Expected m/z
[M]⁺Molecular Ion249
[M - C₄H₈N]⁺Acylium ion from cleavage of C-N bond181
[C₄H₈NCO]⁺Fragment containing the pyrrolidine and carbonyl98
[C₄H₈N]⁺Pyrrolidine cation70

Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities and for performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of this moderately nonpolar compound. A C18 column is typically used for separation. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with a pH modifier like formic acid to ensure sharp peak shapes. pensoft.net Isocratic or gradient elution can be applied depending on the complexity of the sample matrix. Detection is commonly performed using a UV detector, as the conjugated diene system in the molecule provides a strong chromophore with maximum absorbance expected in the 250-265 nm range. The method can be validated according to ICH guidelines for parameters such as linearity, accuracy, and precision. pensoft.net

Typical RP-HPLC Parameters

Parameter Condition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at ~260 nm
Column Temperature 30 °C

Gas Chromatography (GC)

GC is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. nist.gov Analysis is typically performed on a non-polar or semi-standard non-polar capillary column (e.g., DB-5ms). The retention of the compound is characterized by its Kovats Retention Index, which has been reported as 2323 and 2346.5 on a semi-standard non-polar phase. nih.gov This index helps in its identification by comparing it to known standards. GC coupled with a Flame Ionization Detector (FID) is excellent for quantification due to its wide linear range and uniform response factor for hydrocarbons.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex samples, such as extracts from Piper nigrum nih.gov, hyphenated techniques are the methods of choice. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

This technique allows for the detection and quantification of the target compound at very low concentrations, even in the presence of numerous other co-eluting matrix components. nih.govmdpi.com The sample is first separated on an LC column, and the eluent is directed into the mass spectrometer. In the MS, the parent ion corresponding to the molecular weight of the compound (m/z 249) is selected and fragmented. Specific fragment ions (daughter ions) are then monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces chemical noise, making it the gold standard for quantitative bioanalysis and natural product analysis. nih.gov Method validation typically assesses parameters like specificity, accuracy, precision, and limits of detection and quantification. mdpi.com

Future Research Directions and Non Clinical Translational Perspectives

Development of Novel Analogs with Enhanced Selectivity or Potency

The core structure of 1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine, which features a pyrrolidine (B122466) ring and a conjugated dodecadienoyl chain, offers a versatile scaffold for the development of novel analogs with potentially enhanced biological activities. The pyrrolidine ring is a common motif in many biologically active compounds and approved drugs, valued for its ability to introduce three-dimensional complexity and serve as a scaffold for diverse functionalization. nih.govdntb.gov.ua

Future research could systematically explore the structure-activity relationships (SAR) of this compound. Key areas for modification could include:

Alterations to the Dodecadienoyl Chain: Modifications to the length, saturation, and substitution of the fatty acid chain could significantly impact potency and selectivity. For instance, the introduction of different functional groups or aromatic rings could alter the lipophilicity and target-binding properties of the molecule.

Substitution on the Pyrrolidine Ring: The pyrrolidine ring itself can be substituted at various positions to influence the molecule's conformation and interactions with biological targets. Studies on other pyrrolidine derivatives have shown that stereochemistry and the nature of substituents can dramatically affect biological outcomes. nih.gov For example, the introduction of hydroxyl or other polar groups could improve pharmacokinetic properties.

Variations of the Amide Linkage: While the amide bond is central to this class of compounds, exploring bioisosteric replacements could lead to analogs with improved stability or altered biological activity.

The synthesis of a library of such analogs, followed by screening against various biological targets, would be a critical step in identifying compounds with enhanced potency or a more selective profile than the parent natural product.

Exploration of Untapped Biological Targets and Activities

Currently, the primary reported biological activity of this compound is its cytotoxic effect against human cervical carcinoma (HeLa) cells. ebi.ac.uk However, given the wide range of biological activities associated with Piper amides and pyrrolidine-containing compounds, it is highly probable that this molecule possesses other, as-yet-unexplored biological functions.

Future research should aim to screen this compound and its synthesized analogs against a broader panel of biological targets. Potential areas of investigation include:

Anti-inflammatory Activity: Many Piper amides exhibit significant anti-inflammatory properties, often through the modulation of pathways such as NF-κB and MAPK. sciopen.comnih.gov Extracts from Piper boehmeriaefolium var. tonkinense have shown analgesic, antidepressant, and anti-inflammatory effects, suggesting that the constituent compounds, including this compound, may contribute to these activities. nih.gov

Neuropharmacological Effects: The structural similarity to other neuroactive compounds suggests that it could have effects on the central nervous system.

Antimicrobial and Antifungal Activities: The Piper genus is a rich source of antimicrobial and antifungal compounds. mdpi.comnih.gov

Enzyme Inhibition: The pyrrolidine scaffold is present in many enzyme inhibitors. For example, various pyrrolidine derivatives have been developed as potent inhibitors of dipeptidyl peptidase IV (DPP-IV) and N-acylethanolamine acid amidase (NAAA). sciopen.comnih.gov

A comprehensive screening approach, potentially utilizing high-throughput screening technologies, could uncover novel biological activities and provide the basis for developing this compound or its analogs for various therapeutic applications.

Potential Applications in Academic Discovery Research (e.g., Chemical Probes)

A well-characterized small molecule with a specific biological target can be an invaluable tool in academic research as a chemical probe. While this compound itself is not yet characterized to this extent, future research could focus on developing it or its analogs into such probes.

For this to be achieved, several key steps would be necessary:

Identification of a Specific Biological Target: The precise molecular target(s) responsible for its cytotoxic or other biological effects would need to be identified.

Development of a Potent and Selective Analog: Medicinal chemistry efforts would be required to optimize the compound's potency and selectivity for the identified target.

Synthesis of a Tagged Version: To facilitate target engagement and identification studies, a version of the optimized compound could be synthesized with a tag (e.g., a biotin (B1667282) or a fluorescent dye) that allows for its visualization and precipitation from cell lysates.

Such a chemical probe could then be used to investigate the function of its target protein in various cellular processes and disease models, contributing to a deeper understanding of fundamental biology.

Integration into Interdisciplinary Natural Product Research Programs

The study of this compound is well-suited for integration into broader, interdisciplinary natural product research programs. Such programs often combine expertise from various fields to streamline the process from natural product discovery to potential therapeutic application.

The journey of this compound could be advanced through a collaborative approach involving:

Natural Product Chemistry: For the isolation from Piper boehmeriaefolium and characterization of this and other related compounds.

Medicinal Chemistry: For the rational design and synthesis of analogs with improved properties.

Pharmacology and Cell Biology: For the comprehensive screening of biological activities and elucidation of mechanisms of action.

Computational Chemistry: For in silico modeling of target interactions and prediction of structure-activity relationships to guide analog design.

By integrating this compound into such a research pipeline, its potential as a lead structure for drug discovery can be more efficiently explored and realized. The rich biodiversity of the Piper genus suggests that a focused, interdisciplinary effort on its chemical constituents, including this compound, could yield significant scientific and therapeutic advances. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine?

  • Methodological Answer : A one-pot synthesis approach can be adapted from analogous compounds. For instance, (E,E)-dienoyl derivatives are synthesized via condensation of dienoyl chlorides with pyrrolidine in anhydrous methanol under reflux, followed by purification using column chromatography . Ensure stereochemical control by maintaining inert conditions to prevent isomerization.

Q. How can the stereochemistry of the (2E,4E)-dienoyl moiety be confirmed experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Analyze coupling constants (e.g., 3JH,H^3J_{H,H} ~14–16 Hz for trans double bonds) and Nuclear Overhauser Effect (NOE) correlations to confirm E-configuration. Infrared (IR) spectroscopy can corroborate carbonyl stretching frequencies (~1650–1700 cm⁻¹) .

Q. What analytical techniques are suitable for purity assessment?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~230–260 nm) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard. Compare retention times and fragmentation patterns with authentic standards. For polar derivatives, use reverse-phase HPLC with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers design experiments to investigate biological interactions of this compound?

  • Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinities with enzymes or receptors. For example, brominated pyrrolidine analogs were studied via competitive inhibition assays using fluorogenic substrates . Pair these with molecular docking to predict binding modes.

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Conduct comparative studies under standardized conditions (e.g., solvent polarity, pH, temperature). For instance, discrepancies in IC₅₀ values may arise from solvent effects on compound aggregation. Use dynamic light scattering (DLS) to assess colloidal stability .

Q. How can computational chemistry predict reactivity or degradation pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction intermediates and transition states. For oxidative degradation, simulate pathways using software like Gaussian or ORCA, validated by High-Resolution Mass Spectrometry (HRMS) .

Q. What experimental protocols optimize catalytic applications of this compound?

  • Methodological Answer : Test catalytic efficiency in cross-coupling reactions using palladium complexes. For example, pyrrolidine-derived ligands in PdCl₂ adducts enhance decarboxylative coupling yields. Optimize catalyst loading (0.5–5 mol%) and monitor via GC or LC-MS .

Data Analysis & Mechanistic Studies

Q. How to analyze kinetic data for enzyme inhibition by this compound?

  • Methodological Answer : Use Michaelis-Menten or Lineweaver-Burk plots to determine inhibition constants (KiK_i). For non-competitive inhibition, observe decreased VmaxV_{max} without KmK_m change. Validate with stopped-flow spectrometry for rapid kinetics .

Q. What techniques elucidate photochemical properties of the dienoyl group?

  • Methodological Answer : UV-Vis spectroscopy (λmax ~300–400 nm) and time-resolved fluorescence detect π→π* transitions. For photostability, expose samples to controlled UV light and track degradation via HPLC .

Retrosynthesis Analysis

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Reactant of Route 2
1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.